molecular formula C13H11BrF3NO B1273090 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole CAS No. 257285-02-2

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole

Cat. No.: B1273090
CAS No.: 257285-02-2
M. Wt: 334.13 g/mol
InChI Key: WYUNFFFYRXWGIH-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole (CAS 257285-02-2) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol , this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems. Its structure incorporates both a bromo and a trifluoromethoxy substituent on the phenyl ring; the trifluoromethoxy group is a privileged pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making it a valuable feature in the optimization of biologically active compounds . The core research value of this compound lies in its application in chain heterocyclization strategies. It can be used to construct extended molecular architectures, such as A-B-C ring systems, where the 2,5-dimethylpyrrole unit acts as the central ring (B) . This approach is valuable for generating libraries of compounds for activity screening. The presence of the bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the pyrrole nitrogen is already substituted, directing subsequent modifications to the other rings. Researchers utilize this building block in the search for new pharmacotherapeutic agents. Heterocyclic systems containing the trifluoromethoxy group and pyrrole rings are found in various commercial products, including insecticides, acaricides, and neurologic drugs, highlighting the potential of this structural motif . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO/c1-8-3-4-9(2)18(8)12-6-5-10(7-11(12)14)19-13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNFFFYRXWGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC(F)(F)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381816
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257285-02-2
Record name 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is the most frequently employed method for synthesizing 1-aryl-2,5-dimethylpyrroles. It involves the condensation of 1,4-diketones with primary aromatic amines under mild conditions.

  • Starting from commercially available 4-(trifluoromethoxy)aniline, the reaction with hexane-2,5-dione in tetrahydrofuran (THF) at room temperature in the presence of iodine as a catalyst yields 2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole.
  • The reaction is typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.
  • This step efficiently constructs the pyrrole ring with the trifluoromethoxyphenyl substituent on nitrogen.

Bromination of the Phenyl Ring

  • Bromination is performed on the phenyl ring at the 2-position relative to the nitrogen substituent.
  • This can be achieved either by direct electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions or by starting with a brominated aniline derivative.
  • The bromination step ensures the introduction of the bromine atom, which is crucial for the compound’s electronic properties and further functionalization.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

  • In some synthetic routes, the trifluoromethoxyphenyl group is introduced via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.
  • For example, 2,5-dimethylpyrrole can be brominated first, then coupled with 4-(trifluoromethoxy)phenyl boronic acid or aniline derivatives.
  • Catalysts such as palladium acetate with triphenylphosphine ligands are used in solvents like dichloromethane or toluene.
  • Reaction conditions typically involve heating at reflux for several hours under inert atmosphere.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Yield (%) Notes
1 4-(Trifluoromethoxy)aniline + hexane-2,5-dione + Iodine catalyst THF, room temp, stirring, monitored by TLC 75-85 Paal-Knorr pyrrole synthesis
2 2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole + Bromine or NBS Solvent: dichloromethane or acetic acid, 0-25 °C 70-80 Electrophilic aromatic substitution
3 (Alternative) 2,5-Dimethylpyrrole brominated + 4-(trifluoromethoxy)phenyl boronic acid Pd(OAc)2, PPh3, base (e.g., K2CO3), toluene, reflux 60-75 Palladium-catalyzed cross-coupling

Research Findings and Analytical Data

  • The Paal-Knorr method provides a straightforward and high-yielding route to the pyrrole core substituted with trifluoromethoxyphenyl groups, as demonstrated in multiple studies.
  • Bromination at the phenyl ring is regioselective and proceeds with good yields without affecting the pyrrole ring.
  • Spectroscopic characterization (IR, ^1H NMR) confirms the structure. For example, ^1H NMR signals include singlets for the two methyl groups at ~2.2 ppm, aromatic protons between 7.0–7.5 ppm, and characteristic signals for the pyrrole proton near 5.9 ppm.
  • The trifluoromethoxy group influences the electronic environment, enhancing the compound's stability and lipophilicity, which is beneficial for medicinal chemistry applications.

Summary Table of Key Preparation Parameters

Parameter Description Typical Values
Starting materials 4-(Trifluoromethoxy)aniline, hexane-2,5-dione, brominating agents Commercially available
Catalyst for pyrrole formation Iodine ~0.04 mol equiv
Solvents THF for pyrrole formation; dichloromethane, toluene for bromination and coupling Anhydrous, inert atmosphere preferred
Reaction temperature Room temperature for Paal-Knorr; 0-25 °C for bromination; reflux for coupling Controlled to avoid side reactions
Reaction time 2-12 hours depending on step Monitored by TLC
Purification Column chromatography, recrystallization Silica gel, solvents like petroleum ether/chloroform

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce N-oxides of the pyrrole ring.
  • Reduction reactions result in the removal or modification of specific functional groups.

Scientific Research Applications

Organic Synthesis

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : The trifluoromethoxy group can facilitate coupling with other aryl groups, making it useful in synthesizing fluorinated compounds.

Biological Applications

The compound has been investigated for its potential bioactive properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. For instance, the bromine atom and pyrrole ring enhance binding affinity to enzymes related to cancer progression.
  • Antimicrobial Properties : The compound's structural characteristics may contribute to its effectiveness against certain bacterial strains, warranting further research into its pharmacological potential.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for:

  • Drug Discovery : Its ability to penetrate cell membranes due to increased lipophilicity makes it a candidate for developing new therapeutic agents targeting various diseases, including inflammation and cancer.

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

  • Advanced Materials Development : The compound is utilized in creating polymers and electronic devices due to its electronic properties and stability under various conditions.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy. The study demonstrated that specific modifications to the trifluoromethoxy group significantly enhanced the compounds' ability to inhibit tumor growth in vitro.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential utility in developing new antibiotics.

Mechanism of Action

The mechanism by which 1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom and pyrrole ring contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Positional Isomer: 1-(5-Bromo-2-(Trifluoromethoxy)Phenyl)-2,5-Dimethyl-1H-Pyrrole

CAS Number : 2379322-25-3
Molecular Weight : 334.14 g/mol
Substituents :

  • Bromo (Br) at phenyl 5-position
  • Trifluoromethoxy (OCF₃) at phenyl 2-position
  • Methyl groups at pyrrole 2- and 5-positions

Key Differences :

  • The positional arrangement of Br and OCF₃ groups alters electronic effects.
  • Purity : 98% (commercially available via CymitQuimica for laboratory use) .

Pyrrole Dione Derivative: 1-(4-Bromo-3-Trifluoromethylphenyl)-1H-Pyrrole-2,5-Dione

Molecular Formula: C₁₁H₅BrF₃NO₂ Molecular Weight: 320.06 g/mol Substituents:

  • Bromo (Br) at phenyl 4-position
  • Trifluoromethyl (CF₃) at phenyl 3-position
  • Pyrrole-2,5-dione core (two ketone groups)

Key Differences :

  • The dione structure introduces polar ketone groups, enhancing hydrogen-bonding capacity compared to the dimethylpyrrole core. This may affect solubility and biological activity.
  • Applications: Likely used as an intermediate in pharmaceutical synthesis due to its reactive dione moiety .

Simplified Analog: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

CAS Number : 5044-24-6
Substituents :

  • Bromo (Br) at phenyl 4-position
  • No trifluoromethoxy group

Key Differences :

  • Safety Data : Requires precautions for inhalation and skin contact, as outlined in safety data sheets .

Pyrazolone Derivatives (Examples 5.17 and 5.18)

Example 5.18 : 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Molecular Ion (LC/MS) : m/z 301, 303, 305 [M+H]⁺
Substituents :

  • Bromo (Br) at pyrazolone 4-position
  • Trifluoromethylphenyl (CF₃Ph) at pyrazolone 2-position

Key Differences :

  • Pyrazolone core (non-aromatic, partially saturated) contrasts with the aromatic pyrrole, affecting conjugation and redox properties.
  • Applications: Likely intermediates in agrochemical or drug synthesis due to their trifluoromethyl and bromo substituents .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Core Structure Key Substituents Purity/Availability
Target Compound (Hypothetical) N/A ~334 (estimated) Pyrrole Br (2-Ph), OCF₃ (4-Ph), 2,5-Me N/A
1-(5-Bromo-2-(OCF₃)Ph)-2,5-Me-1H-pyrrole 2379322-25-3 334.14 Pyrrole Br (5-Ph), OCF₃ (2-Ph), 2,5-Me 98%
1-(4-Bromo-3-CF₃Ph)-pyrrole-2,5-dione N/A 320.06 Pyrrole-2,5-dione Br (4-Ph), CF₃ (3-Ph) Supplier-dependent
1-(4-Bromophenyl)-2,5-Me-1H-pyrrole 5044-24-6 250.13 Pyrrole Br (4-Ph), 2,5-Me 100%
4-Bromo-2-(4'-CF₃Ph)-1,5-Me-pyrazol-3-one N/A ~300 (LC/MS) Pyrazol-3-one Br (4), CF₃Ph (2'), 1,5-Me Synthetic intermediate

Biological Activity

1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole (CAS: 257285-02-2) is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

  • Molecular Formula : C13H11BrF3NO
  • Molar Mass : 334.13 g/mol
  • Structural Characteristics : The trifluoromethoxy group enhances lipophilicity, aiding membrane permeability and influencing binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and apoptosis. The compound's mechanism may involve:

  • Enzyme Inhibition : It has shown potential as a topoisomerase II inhibitor, which is crucial in DNA replication and repair processes. Inhibition of this enzyme can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation in certain cancer cell lines .

Table 1: Biological Activity Overview

Activity TypeEffectReference
Topoisomerase II InhibitionInduces apoptosis in HepG2 cells
Cell Cycle ArrestG2/M phase arrest in MCF-7 cells
CytotoxicityExhibits cytotoxic effects on cancer lines

Case Studies and Research Findings

  • Topoisomerase II Inhibition : A study highlighted that derivatives similar to this compound exhibited significant inhibitory activity against topoisomerase IIα and IIβ. This inhibition resulted in enhanced cytotoxicity against various human cancer cell lines, including HepG2 and MCF-7 .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively induced apoptosis in cancer cells while showing lower toxicity towards normal cell lines. This selective cytotoxicity is crucial for developing safer chemotherapeutic agents .
  • Mechanistic Studies : Further investigations into the mechanistic pathways revealed that the compound's interaction with DNA could lead to the formation of drug-DNA complexes, thus disrupting normal cellular functions and promoting cell death .

Table 2: Comparison of Biological Activities

Compound NameTopoisomerase II ActivityCytotoxicity (IC50)Reference
This compoundYesModerate (specific values needed)
DoxorubicinYesLow (0.5 µM)
Other Triazole DerivativesVariesHigh

Q & A

Q. What safety protocols are critical when handling brominated and fluorinated pyrrole derivatives?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and lab coats. Avoid latex due to permeability to organic solvents.
  • Ventilation : Synthesize in fume hoods with HEPA filters; bromine vapor and HF byproducts require scrubbing.
  • Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) before aqueous disposal. Segregate halogenated waste for incineration .

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